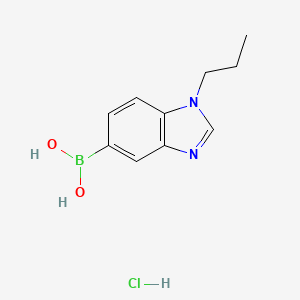
(6-Cyano-3-ethyl-1,3-benzodiazol-4-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Cyano-3-ethyl-1,3-benzodiazol-4-yl)boronic acid is an organoboron compound that features a benzodiazole ring substituted with a cyano group, an ethyl group, and a boronic acid functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of (6-Cyano-3-ethyl-1,3-benzodiazol-4-yl)boronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the recovery and recycling of catalysts and reagents are crucial for cost-effective industrial synthesis .
Análisis De Reacciones Químicas
Types of Reactions
(6-Cyano-3-ethyl-1,3-benzodiazol-4-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The cyano group can be reduced to an amine under appropriate conditions.
Substitution: The boronic acid group can participate in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a metal catalyst or reducing agents like lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Amines.
Substitution: Various substituted benzodiazole derivatives.
Aplicaciones Científicas De Investigación
(6-Cyano-3-ethyl-1,3-benzodiazol-4-yl)boronic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of (6-Cyano-3-ethyl-1,3-benzodiazol-4-yl)boronic acid depends on its application. In cross-coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product . In biological applications, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding .
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic acid: A simpler boronic acid used in similar cross-coupling reactions.
(4-Bromo-3-ethyl-1,3-benzodiazol-6-yl)boronic acid: A structurally similar compound with a bromine substituent instead of a cyano group.
Uniqueness
(6-Cyano-3-ethyl-1,3-benzodiazol-4-yl)boronic acid is unique due to the presence of both a cyano group and a boronic acid group on the benzodiazole ring.
Propiedades
IUPAC Name |
(6-cyano-3-ethylbenzimidazol-4-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BN3O2/c1-2-14-6-13-9-4-7(5-12)3-8(10(9)14)11(15)16/h3-4,6,15-16H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFHWZFVWTOLQJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC2=C1N(C=N2)CC)C#N)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{2-[(Diethylamino)methyl]-3-fluorophenyl}boronic acid](/img/structure/B7956025.png)
![{3-[(Diethylamino)methyl]-2-fluorophenyl}boronic acid](/img/structure/B7956031.png)

![[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]boronic acid](/img/structure/B7956043.png)





![[(4-Methanesulfonylphenyl)methyl]boronic acid](/img/structure/B7956074.png)
![[2-Chloro-5-fluoro-4-(trifluoromethyl)phenyl]boronic acid](/img/structure/B7956081.png)
![[2-Cyano-3-(morpholin-4-yl)phenyl]boronic acid](/img/structure/B7956087.png)
![{[2-Fluoro-3-(trifluoromethoxy)phenyl]methyl}boronic acid](/img/structure/B7956096.png)
